N-[2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Overview
Description
N-[2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl]butan-2-amine; oxalic acid is a complex organic compound that has garnered interest in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorophenoxy group, an ethoxyethyl chain, and a butanamine moiety, combined with oxalic acid. Its multifaceted structure allows it to participate in a variety of chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl]butan-2-amine typically involves multiple steps:
Formation of the Dichlorophenoxy Intermediate: The initial step involves the preparation of 3,4-dichlorophenol, which is then reacted with ethylene oxide to form 3,4-dichlorophenoxyethanol.
Ethoxyethyl Chain Formation: The 3,4-dichlorophenoxyethanol is further reacted with ethylene oxide to extend the ethoxyethyl chain.
Amine Introduction: The resulting compound is then reacted with butan-2-amine under controlled conditions to introduce the amine group.
Oxalic Acid Addition: Finally, the compound is combined with oxalic acid to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for controlled reactions.
Purification: Employing techniques such as distillation and crystallization to purify the final product.
Quality Control: Ensuring the product meets industry standards through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl]butan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler amine derivatives.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as hydroxide ions or amines for substitution reactions.
Major Products
Oxidation Products: Include oxides and hydroxyl derivatives.
Reduction Products: Simpler amine compounds.
Substitution Products: Various substituted phenoxy derivatives.
Scientific Research Applications
N-[2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl]butan-2-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl]butan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The dichlorophenoxy group can bind to active sites, inhibiting enzyme activity or modulating receptor functions. The ethoxyethyl chain and butanamine moiety contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic Acid: A synthetic auxin with similar structural elements.
3,4-Dichlorophenol: Used in the synthesis of various organic compounds.
N-{2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine: A related compound with a different amine group.
Uniqueness
N-[2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl]butan-2-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Cl2NO2.C2H2O4/c1-3-11(2)17-6-7-18-8-9-19-12-4-5-13(15)14(16)10-12;3-1(4)2(5)6/h4-5,10-11,17H,3,6-9H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDMKEURTXCZHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCOCCOC1=CC(=C(C=C1)Cl)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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